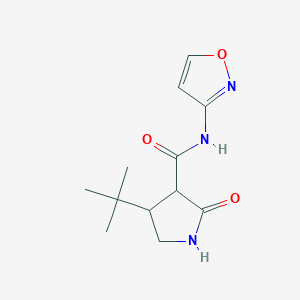

4-tert-butyl-N-(1,2-oxazol-3-yl)-2-oxopyrrolidine-3-carboxamide

Beschreibung

4-tert-butyl-N-(1,2-oxazol-3-yl)-2-oxopyrrolidine-3-carboxamide is a synthetic pyrrolidine-derived compound characterized by a 2-oxopyrrolidine core substituted with a tert-butyl group at the 4-position and a carboxamide linkage to a 1,2-oxazol-3-yl moiety. Its structural complexity arises from the combination of a rigid heterocyclic oxazole ring and a conformationally flexible pyrrolidinone scaffold.

Eigenschaften

IUPAC Name |

4-tert-butyl-N-(1,2-oxazol-3-yl)-2-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-12(2,3)7-6-13-10(16)9(7)11(17)14-8-4-5-18-15-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METNHYUHNWJDNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-tert-butyl-N-(1,2-oxazol-3-yl)-2-oxopyrrolidine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H17N3O

- Molecular Weight : 251.28 g/mol

- Chemical Classification : Pyrrolidine derivative with an oxazole moiety.

The compound is believed to exhibit its biological effects primarily through the inhibition of specific enzymes involved in neurotransmission. Notably, it may interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the regulation of cholinergic signaling pathways. This interaction suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Pharmacological Studies

Recent studies have highlighted the compound's selective inhibitory activity against BuChE, which is particularly significant given the enzyme's role in Alzheimer's disease progression. The compound has shown promising results in vitro, with notable IC50 values indicating effective inhibition.

| Compound | Target Enzyme | IC50 Value (µM) | Selectivity Ratio |

|---|---|---|---|

| This compound | BuChE | 5.07 | >19.72 |

Study 1: In Vitro Evaluation

A study conducted by Wajid et al. (2021) evaluated various derivatives for their inhibitory effects on AChE and BuChE. The findings indicated that this compound exhibited a higher selectivity towards BuChE compared to traditional inhibitors like donepezil. The docking studies provided insights into the binding interactions within the active site of BuChE, suggesting that the compound forms critical hydrogen bonds and lipophilic interactions with key residues.

Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications in the oxazole and pyrrolidine rings significantly influenced biological activity. Substituents at specific positions enhanced potency and selectivity towards BuChE, indicating a pathway for optimizing drug design for neuroprotective agents.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 4-tert-butyl-N-(1,2-oxazol-3-yl)-2-oxopyrrolidine-3-carboxamide as an anticancer agent. It has been shown to selectively inhibit certain cancer cell lines at nanomolar concentrations. For example, in vitro evaluations demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .

Enzyme Inhibition

The compound exhibits inhibitory effects on specific enzymes related to cancer progression. It has been reported to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The selectivity of this compound for certain isoforms of CAs suggests its potential as a targeted therapeutic agent .

Neuroprotective Effects

Emerging research indicates that derivatives of oxazole-containing compounds can exhibit neuroprotective properties. The ability of this compound to modulate neurotransmitter systems may provide avenues for treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a controlled study, researchers synthesized various derivatives of this compound to evaluate their anticancer properties. The most promising derivative showed an IC50 value of 0.65 µM against MCF-7 cells, indicating strong potential for further development as an anticancer drug .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit carbonic anhydrases involved in cancer metabolism. The derivative demonstrated selective inhibition with K_i values significantly lower than those of existing inhibitors, suggesting that it could serve as a lead compound for developing new CA inhibitors .

Vergleich Mit ähnlichen Verbindungen

Methodological Insights from Literature

- Crystallography : SHELX programs have been pivotal in resolving the crystal structures of small-molecule analogs, enabling precise stereochemical assignments .

- LC/MS Profiling : High-resolution LC/MS techniques are critical for differentiating structurally similar compounds, such as oxazole vs. thiazole derivatives, in complex mixtures .

- Lumping Strategies: Computational modeling of analogs (e.g., grouping compounds with shared pyrrolidinone cores) can streamline reaction pathway analyses, though this risks oversimplifying substituent-specific behaviors .

Q & A

Q. What are the recommended synthetic routes and reaction conditions for 4-tert-butyl-N-(1,2-oxazol-3-yl)-2-oxopyrrolidine-3-carboxamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, oxazole-containing intermediates (e.g., 1,2-oxazol-3-amine) may react with activated pyrrolidine derivatives. Ethanol or dichloromethane are common solvents, with reaction temperatures between 0–20°C to minimize side reactions. Catalysts like DMAP or triethylamine improve yields by facilitating acyl transfer reactions . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol. Confirm product identity via -NMR (e.g., tert-butyl protons at ~1.2 ppm) and IR (amide C=O stretch at ~1650 cm) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : - and -NMR to confirm substituent positions (e.g., oxazole protons at 6.5–7.5 ppm, pyrrolidine carbonyl at ~175 ppm).

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, as demonstrated for tert-butyl-pyrrolidine derivatives in crystallography studies .

- Mass Spectrometry : High-resolution MS (ESI-TOF) to validate molecular weight (expected [M+H] ~308.2 g/mol).

Q. What are the standard protocols for assessing preliminary biological activity?

- Methodological Answer : Conduct in vitro assays:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC determination.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM).

- Solubility : Measure in PBS/DMSO mixtures via HPLC-UV to ensure compatibility with biological buffers .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and purity for large-scale production?

- Methodological Answer :

- DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF), catalyst loading (0.5–5% DMAP), and temperature to identify optimal conditions.

- Process Analytics : Use inline FTIR or UPLC-MS to monitor reaction progress and detect intermediates.

- Crystallization Engineering : Screen solvents (e.g., acetonitrile/water) to improve crystal habit and purity (>98% by HPLC) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the tert-butyl group (e.g., replace with cyclopropyl or phenyl) and oxazole ring (e.g., thiazole substitution).

- Computational Modeling : Perform docking studies (AutoDock Vina) against target proteins to predict binding affinities.

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors .

Q. How can environmental stability and degradation pathways be evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), acidic/basic conditions (0.1M HCl/NaOH), and elevated temperatures (40–60°C). Monitor degradation via LC-MS.

- Ecotoxicology : Use OECD Test Guideline 307 to assess soil biodegradation. Measure half-life in simulated environmental matrices .

Q. What advanced techniques resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple assays (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers.

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.